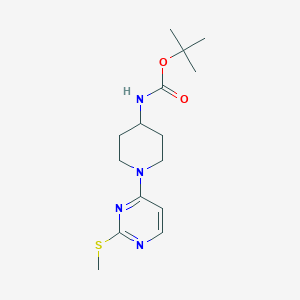

tert-Butyl (1-(2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

tert-Butyl (1-(2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate: is a chemical compound that features a tert-butyl group attached to a piperidine ring, which is further substituted with a pyrimidinyl group containing a methylthio substituent

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate starting materials such as 1,5-diaminopentane.

Introduction of the Pyrimidinyl Group: The pyrimidinyl group can be introduced via nucleophilic substitution reactions using pyrimidine derivatives.

Attachment of the Methylthio Group: The methylthio group can be introduced through thiolation reactions using reagents like methylthiol or its derivatives.

Formation of the Carbamate Group: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl chloroformate under basic conditions.

Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The pyrimidinyl group can be reduced under specific conditions to form dihydropyrimidine derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of tert-Butyl (1-(2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate involves several steps:

- Formation of the Piperidine Ring : This is achieved through cyclization reactions involving suitable amines and carbonyl compounds.

- Introduction of the Pyrimidine Moiety : A nucleophilic substitution reaction incorporates the pyrimidine derivative into the piperidine structure.

- Methylthio Group Addition : The methylthio group is added via thiolation reactions using methylthiolating agents.

- Carbamate Formation : The final step involves reacting the intermediate with tert-butyl chloroformate in the presence of a base.

Chemistry

In synthetic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new compounds with potential applications in various fields.

Biology

Research has indicated that this compound exhibits bioactive properties. It is under investigation for its potential roles in:

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially leading to therapeutic applications.

- Cell Signaling Modulation : It could influence signaling pathways by binding to receptors involved in various biological processes.

Medicine

The therapeutic potential of this compound is being explored in drug discovery:

- Anticancer Agents : Studies are focusing on its efficacy against different cancer cell lines.

- Neurological Disorders : There is ongoing research into its effects on neurological pathways, which may lead to treatments for conditions such as depression or anxiety.

Industrial Applications

In industry, this compound finds utility in developing advanced materials and chemical processes. Its stability and reactivity make it suitable for applications in:

- Polymer Chemistry : Used as a precursor for synthesizing polymers with specific properties.

- Pharmaceutical Manufacturing : Acts as an intermediate in the synthesis of pharmaceutical compounds.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability, suggesting potential as an anticancer agent.

Case Study 2: Neuropharmacology

Another research project investigated the compound's effects on neurotransmitter systems. The findings showed that it modulated serotonin receptors, indicating possible applications in treating mood disorders.

Mecanismo De Acción

The mechanism of action of tert-Butyl (1-(2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific interactions involved. The pathways involved in its mechanism of action can include binding to active sites, altering enzyme activity, or modulating receptor signaling pathways.

Comparación Con Compuestos Similares

- tert-Butyl (1-(2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)carbamate

- tert-Butyl (1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate

- tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate

Comparison:

- Structural Differences: The position of the substituents on the piperidine ring or the nature of the substituents on the pyrimidinyl group can vary, leading to differences in chemical reactivity and biological activity.

- Unique Features: tert-Butyl (1-(2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate is unique due to its specific substitution pattern, which can confer distinct properties in terms of stability, reactivity, and interaction with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

Introduction

tert-Butyl (1-(2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and research findings.

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the Piperidine Ring : The piperidine ring is synthesized through a cyclization reaction involving suitable amines and carbonyl compounds.

- Introduction of the Pyrimidine Moiety : A nucleophilic substitution reaction introduces the pyrimidine derivative into the piperidine structure.

- Addition of the Methylthio Group : This step involves a thiolation reaction using methylthiolating agents under basic conditions.

- Carbamate Formation : The final step reacts the intermediate with tert-butyl chloroformate in the presence of a base to form the carbamate group.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate their activities, influencing various cellular signaling pathways.

Research Findings

Recent studies have highlighted several biological activities associated with this compound:

- Neuroprotective Effects : In vitro studies suggest that compounds similar to this compound can protect neuronal cells from apoptosis induced by amyloid-beta peptides, potentially useful in Alzheimer's disease models .

- Antitumor Activity : Compounds with similar structural features have demonstrated significant anticancer properties against various cell lines, including breast and liver cancers. These compounds inhibit cell proliferation and induce apoptosis .

Case Studies

- Neuroprotection Against Amyloid-Beta Toxicity :

- Anticancer Properties :

Comparative Analysis

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Neuroprotective, Antitumor | Enzyme inhibition, receptor modulation |

| Similar Compound A | Anticancer | Apoptosis induction |

| Similar Compound B | Neuroprotective | Cell viability enhancement |

Propiedades

IUPAC Name |

tert-butyl N-[1-(2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O2S/c1-15(2,3)21-14(20)17-11-6-9-19(10-7-11)12-5-8-16-13(18-12)22-4/h5,8,11H,6-7,9-10H2,1-4H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUXJHGGMLAMLQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC(=NC=C2)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.